molecular formula C9H9N5S B069601 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine CAS No. 175204-63-4

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

Cat. No.: B069601
CAS No.: 175204-63-4
M. Wt: 219.27 g/mol
InChI Key: WGDAEWQPJSGFPO-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a methylthio group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridylamine with a methylthio-substituted triazine precursor under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to its antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine is unique due to the presence of both the methylthio and pyridyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methylsulfanyl-6-pyridin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-2-4-11-5-3-6/h2-5H,1H3,(H2,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDAEWQPJSGFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381935
Record name 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-63-4
Record name 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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